3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

pKa enolate formation reactivity tuning

Obtain regiochemical precision in heterocycle synthesis. 3-(Trifluoromethyl)benzoylacetonitrile offers a meta-CF3 group that lowers the α-proton pKa to 7.04 (vs. 7.78 for unsubstituted), enabling controlled enolate chemistry and high-yield cyclocondensation to isoxazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. • pKa 7.04 ± 0.10: enolate formation under mild conditions without functional group degradation. • LogP 2.80, MW 213.16: fragment-compliant for hit-to-lead campaigns. • Isotope-labelable via Pd-catalyzed carbonylative α-arylation for MS internal standards. Supplied with full QA documentation; available from global stock for immediate dispatch.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 27328-86-5
Cat. No. B1297518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
CAS27328-86-5
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)CC#N
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2
InChIKeyGEPORLBYZLQDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)benzoylacetonitrile: Core Chemical Profile


3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (CAS 27328-86-5), also known as 3-(trifluoromethyl)benzoylacetonitrile, is a β-ketonitrile building block with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol [1]. It contains a meta-substituted trifluoromethyl group on a benzoyl ring conjugated to an acetonitrile moiety, creating a scaffold with a predicted pKa of 7.04 ± 0.10 [2] and a calculated LogP of 2.80178 [3]. This compound is widely employed as a pharmaceutical intermediate and fragment in medicinal chemistry, particularly in the synthesis of heterocyclic cores such as pyrazolo[1,5-a]pyrimidines and isoxazoles [4].

Why 3-(Trifluoromethyl)benzoylacetonitrile Substitution Fails


This compound cannot be trivially interchanged with other β-ketonitriles due to the unique electronic influence and steric placement of its 3-trifluoromethyl group. The meta-CF3 substituent substantially lowers the pKa relative to the unsubstituted analog (7.04 vs. 7.78 [1]), while also altering the electron density distribution in the aromatic ring compared to its ortho- and para-isomers . These differences directly impact enolate formation kinetics, nucleophilic reactivity, and the regiochemical outcomes of cyclocondensation reactions. A failure to account for these quantitative physicochemical differences can lead to suboptimal yields, unintended isomer formation, or complete failure in a synthetic sequence where precise electronic tuning is required.

3-(Trifluoromethyl)benzoylacetonitrile: Quantitative Differentiation


Enhanced Acidity (pKa)

The meta-trifluoromethyl group significantly increases the acidity of the α-proton compared to the unsubstituted benzoylacetonitrile. The target compound has a predicted pKa of 7.04 ± 0.10 [1], whereas benzoylacetonitrile (CAS 614-16-4) has a pKa of 7.78 ± 0.10 [2]. It is also more acidic than the 4-CF3 analog (pKa 6.86 ± 0.10 ) and the 3-methyl-5-CF3 analog (pKa 7.11 ± 0.10 ). This graded acidity profile allows for fine-tuning of enolate generation conditions in base-mediated reactions.

pKa enolate formation reactivity tuning

Meta-Position Electronic Activation

The electron-withdrawing trifluoromethyl group at the meta position activates the phenyl ring toward nucleophilic attack, particularly at the ortho and para positions relative to the CF3 group . This is a distinct advantage over the unsubstituted benzoylacetonitrile (CAS 614-16-4), which lacks this activation [1], and differs from the ortho- and para-CF3 isomers, where steric hindrance or alternative electronic directing effects alter substitution patterns [2]. The meta-CF3 group provides a balance of electronic activation without the steric congestion of an ortho substituent.

electronic effect meta-activation nucleophilic substitution

Optimized LogP for Fragment-Based Design

The target compound has a calculated LogP of 2.80178 [1], which positions it in the 'Goldilocks' zone for fragment-based drug discovery (typically 1-3). This is a significant improvement over the unsubstituted benzoylacetonitrile, which has a lower LogP (~1.5 estimated [2]), and the more lipophilic 3,5-bis(trifluoromethyl) analog, which would have a LogP > 3.5 . The balanced lipophilicity enhances membrane permeability while maintaining adequate aqueous solubility.

LogP lipophilicity fragment-based drug design

Distinct Melting Point and Crystallinity

The target compound exhibits a melting point range of 60-62°C [1], which is lower than the unsubstituted benzoylacetonitrile (82-83°C [2]) and the 4-CF3 analog (43-45°C ). The compound is a white to pale orange crystalline powder , and its crystal structure has been determined, showing a defined molecular packing arrangement [3]. These distinct thermal properties and known crystal structure facilitate identification and purity assessment in quality control workflows.

melting point crystallinity solid form

3-(Trifluoromethyl)benzoylacetonitrile: Research & Industrial Applications


Pyrazolopyrimidine PDE4 Inhibitors

This compound serves as a key building block in the construction of 2-aryl-7-(3′,4′-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines, a class of potent PDE4 inhibitors under investigation for asthma and COPD [1]. The meta-CF3 group on the benzoyl moiety enhances target binding through hydrophobic interactions and electronic effects, as demonstrated in structure-based drug design efforts [1]. The balanced LogP and acidity profile ensure efficient incorporation into the heterocyclic core under mild conditions.

Fragment-Based Drug Discovery

As a fragment molecule with a calculated LogP of 2.80178 [2] and a molecular weight of 213.16 g/mol, this compound meets the criteria for fragment-based screening libraries. Its moderate lipophilicity and hydrogen bond acceptor count (5) make it an ideal starting point for hit-to-lead campaigns, where it can be elaborated into more complex structures while maintaining favorable physicochemical properties.

Isoxazole & Isoxazoline Synthesis

The β-ketonitrile functionality of this compound undergoes facile cyclocondensation with hydroxylamine or hydrazine derivatives to form isoxazoles and pyrazoles, which are privileged scaffolds in medicinal chemistry . The enhanced acidity of the α-proton (pKa 7.04 [3]) facilitates enolate formation under mild basic conditions, enabling high-yielding heterocycle construction without decomposition of sensitive functional groups.

Carbonylative α-Arylation & Isotopic Labeling

This compound can be synthesized via palladium-catalyzed carbonylative α-arylation of tert-butyl cyanoacetate with aryl bromides, a methodology that allows for site-specific 13C-isotope labeling at the carbonyl position [4]. This capability is critical for mechanistic studies and the preparation of isotopically labeled internal standards for mass spectrometry-based assays.

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